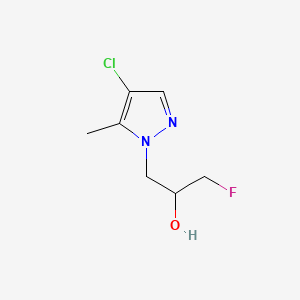![molecular formula C9H14O3 B15323325 7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
7-Oxaspiro[3.5]nonane-6-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-oxaspiro[3.5]nonane-6-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a carboxylic acid functional group attached to the nonane ring. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxaspiro[3.5]nonane-6-carboxylic acid typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable precursor, such as a diol or a hydroxy acid, with a cyclizing agent under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 7-oxaspiro[3.5]nonane-6-carboxylic acid may involve large-scale batch or continuous processes. The choice of process depends on factors such as the availability of raw materials, cost, and environmental considerations. The industrial production methods aim to maximize efficiency, yield, and safety while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
7-oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the nonane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
7-oxaspiro[3.5]nonane-6-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of the compound and its derivatives to understand their potential as pharmaceuticals or bioactive agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-oxaspiro[3.5]nonane-6-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
7-oxaspiro[3.5]nonane-6-carboxylic acid can be compared with other spirocyclic compounds, such as:
6-oxaspiro[3.5]nonane-7-carboxylic acid: This compound has a similar structure but with the positions of the oxane and nonane rings reversed.
Spiro[4.5]decane-6-carboxylic acid: This compound has a larger spirocyclic ring system, which may result in different chemical and physical properties.
Spiro[3.4]octane-6-carboxylic acid: This compound has a smaller spirocyclic ring system, which may affect its reactivity and stability.
The uniqueness of 7-oxaspiro[3
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
7-oxaspiro[3.5]nonane-8-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-6-9(2-1-3-9)4-5-12-7/h7H,1-6H2,(H,10,11) |
InChIキー |
BHRQYVILYHZZBN-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCOC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
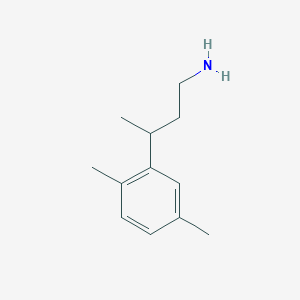
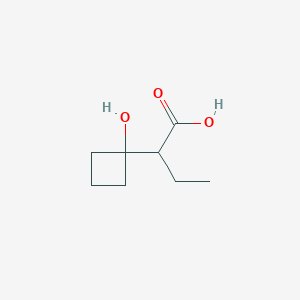
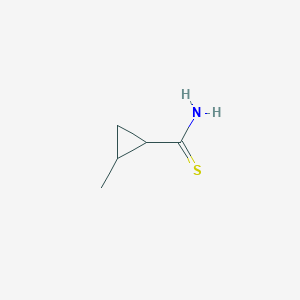
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
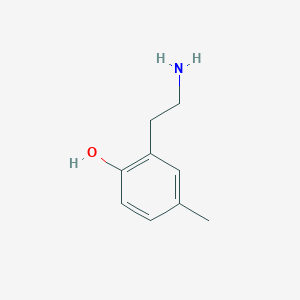


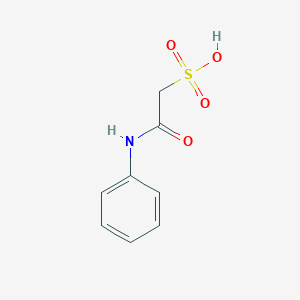

![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
